molecular formula C19H20N4O2 B2499083 5-isopropyl-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 954816-59-2

5-isopropyl-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2499083
CAS No.: 954816-59-2
M. Wt: 336.395
InChI Key: UNQPUISWECRJTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-isopropyl-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a potent and selective small-molecule antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel [1] . TRPA1 is a non-selective cation channel expressed on sensory neurons and is often referred to as a 'chemosensor' for its role in detecting a wide array of noxious environmental irritants and endogenous inflammatory mediators [2] . Its primary research value lies in its utility for probing the pathophysiology of pain, neurogenic inflammation, and respiratory conditions such as asthma and chronic cough. By selectively blocking the TRPA1 channel, this compound effectively inhibits channel activation by known agonists like allyl isothiocyanate (found in mustard oil) and cinnamaldehyde, thereby preventing calcium influx and the subsequent release of neuropeptides like substance P and CGRP that drive inflammatory and pain signals [3] . This makes it an essential pharmacological tool for in vitro and in vivo studies aimed at validating TRPA1 as a therapeutic target, elucidating mechanisms of nociception, and screening for novel analgesic and anti-inflammatory compounds. Researchers utilize this specific carboxamide derivative for its optimized pharmacokinetic profile and potency in established models of inflammatory and neuropathic pain.

Properties

IUPAC Name

N-(3-methoxyphenyl)-1-phenyl-5-propan-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-13(2)18-17(21-22-23(18)15-9-5-4-6-10-15)19(24)20-14-8-7-11-16(12-14)25-3/h4-13H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQPUISWECRJTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-isopropyl-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the Isopropyl Group: This step involves the alkylation of the triazole ring with an isopropyl halide under basic conditions.

    Attachment of the Methoxyphenyl and Phenyl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate aryl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-isopropyl-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

5-isopropyl-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-isopropyl-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For instance, in cancer research, it may inhibit the activity of enzymes involved in cell cycle regulation, leading to apoptosis of cancer cells. The compound can also interact with signaling pathways, such as the p53 pathway, to exert its effects .

Comparison with Similar Compounds

Structural Modifications and Functional Group Impacts

The table below compares key structural features and properties of the target compound with analogs from the evidence:

Compound Name Core Structure Substituents (Position) Key Functional Groups Melting Point (°C) Biological Activity (if reported)
Target compound 1,2,3-Triazole 1-Ph, 5-iPr, N-(3-MeO-Ph) Methoxy, isopropyl, carboxamide Not reported Not explicitly stated
3p: 1-(2-Fluorophenyl)-5-isopropyl-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide 1,2,3-Triazole 1-(2-F-Ph), 5-iPr, N-(quinolin-2-yl) Fluoro, quinoline, carboxamide Not reported Wnt/β-catenin inhibition; metabolic modulation
3a: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide Pyrazole 5-Cl, 3-Me, N-(4-cyano-pyrazolyl) Chloro, methyl, cyano 133–135 Not explicitly stated
5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide 1,2,3-Triazole 5-NH2, 1-(carbamoylmethyl) Amino, carbamoylmethyl Not reported Bacterial SOS response inhibition

Key Observations :

  • Triazole vs. Pyrazole Cores : Triazole derivatives (e.g., target compound and 3p) exhibit enhanced metabolic stability compared to pyrazole analogs (e.g., 3a) due to the triazole’s resistance to oxidative degradation .
  • Substituent Effects: The 3-methoxyphenyl group in the target compound may improve solubility compared to halogenated analogs (e.g., 3p’s 2-fluorophenyl) .

Yield Trends :

  • Halogenated aryl groups (e.g., 4-chlorophenyl in 3b) show slightly lower yields (66–68%) compared to non-halogenated analogs (e.g., 3c: 62%) due to steric and electronic challenges .

Physicochemical and Spectroscopic Properties

  • Melting Points : Pyrazole derivatives (e.g., 3a: 133–135°C) generally have higher melting points than triazoles, likely due to stronger π-π stacking .
  • NMR Data: Methoxy Group: In the target compound, the methoxy proton (δ ~3.8 ppm in CDCl3) would distinguish it from halogenated analogs (e.g., 3p’s fluorophenyl δ ~7.2–7.6 ppm) .

Biological Activity

Chemical Structure and Properties

5-isopropyl-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a member of the triazole class of compounds, which are known for their diverse biological activities. The presence of the isopropyl group and the methoxyphenyl moiety contributes to its pharmacological properties.

Structural Formula

The structural formula can be represented as follows:

C16H18N4O2\text{C}_{16}\text{H}_{18}\text{N}_{4}\text{O}_{2}

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, this compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: In Vitro Antiproliferative Activity

A notable study assessed the compound's effectiveness against several cancer cell lines including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer). The results are summarized in Table 1:

Cell LineIC50 (µM)
HeLa0.43
A5490.52
MDA-MB-231>10

The IC50 values indicate that the compound is particularly effective against HeLa and A549 cells but shows reduced efficacy against MDA-MB-231 cells, suggesting a selective action that may be exploited in targeted therapies.

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of tubulin polymerization. This is critical for cancer cell division and proliferation. Further studies have shown that the compound can induce apoptosis in cancer cells through intrinsic pathways, characterized by mitochondrial depolarization and caspase activation.

In Vivo Studies

In vivo experiments utilizing animal models have demonstrated promising results regarding the safety and efficacy of this compound. For instance, a zebrafish model was employed to evaluate the compound's bioavailability and therapeutic potential. The findings indicated a favorable profile with minimal toxicity at therapeutic doses.

Comparative Analysis

A comparative analysis with other triazole derivatives shows that while many exhibit anticancer properties, this compound stands out due to its potent activity against specific cancer cell lines.

Q & A

Q. What are the established synthetic routes for 5-isopropyl-N-(3-methoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by coupling reactions to introduce substituents. Key factors include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cycloaddition efficiency .
  • Temperature : Optimal yields are achieved at 60–80°C for CuAAC, avoiding thermal decomposition of intermediates .
  • Catalyst loading : Copper(I) iodide (10 mol%) balances reaction speed and side-product formation .

Q. What analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • NMR spectroscopy : Assigns proton environments (e.g., isopropyl CH₃ at δ 1.2–1.4 ppm, methoxyphenyl OCH₃ at δ 3.8 ppm) .
  • X-ray crystallography : Resolves triazole ring planarity and substituent orientations (e.g., dihedral angles between phenyl and methoxyphenyl groups) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (C₂₀H₂₁N₃O₂) with <2 ppm error .

Q. What preliminary assays are recommended to screen its biological activity?

Methodological Answer:

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antimicrobial testing : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can molecular docking elucidate its mechanism of action against kinase targets?

Methodological Answer:

  • Target selection : Prioritize kinases (e.g., EGFR, CDK2) based on structural homology to triazole-binding proteins .
  • Docking protocols : Use AutoDock Vina with AMBER force fields to simulate ligand-receptor interactions. Validate with mutagenesis studies on key residues (e.g., Lys45 in EGFR) .

Q. What strategies resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Orthogonal assays : Cross-validate cytotoxicity results with apoptosis assays (Annexin V/PI staining) .
  • Pharmacokinetic profiling : Assess metabolic stability in liver microsomes to explain discrepancies in in vivo vs. in vitro efficacy .

Q. How does the isopropyl group influence structure-activity relationships (SAR) compared to methyl or ethyl analogs?

Methodological Answer:

  • Steric effects : Isopropyl enhances hydrophobic interactions in kinase pockets but reduces solubility (logP increase by ~0.5 vs. methyl) .
  • Synthetic modulation : Replace isopropyl with cyclopropyl via Sonogashira coupling to balance lipophilicity and target engagement .

Q. What computational methods predict its metabolic pathways?

Methodological Answer:

  • DFT calculations : Identify electron-rich sites (e.g., methoxyphenyl) prone to CYP450-mediated oxidation .
  • MetaSite software : Simulate Phase I metabolism (e.g., O-demethylation at the 3-methoxy group) .

Q. How can click chemistry functionalize the triazole ring for targeted drug delivery?

Methodological Answer:

  • Azide tagging : Conjugate PEG-azide to the triazole via strain-promoted cycloaddition for nanoparticle encapsulation .
  • Biotinylation : Introduce biotin-alkyne handles for avidin-based cellular targeting .

Comparative and Methodological Challenges

Q. What are the limitations of current synthetic methods for scaling up production?

Methodological Answer:

  • Purification bottlenecks : Column chromatography is inefficient for gram-scale synthesis; switch to recrystallization in ethanol/water .
  • Byproduct formation : Optimize stoichiometry (1:1.2 azide:alkyne ratio) to minimize unreacted intermediates .

Q. How does this compound compare to fluorinated triazole derivatives in terms of bioactivity?

Methodological Answer:

  • Fluorine substitution : Fluorophenyl analogs (e.g., 4-fluorophenyl) show 20% higher EGFR inhibition but lower blood-brain barrier permeability .
  • Meta-analysis : Use PubChem BioAssay data (AID 504850) to benchmark activity against >200 triazole derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.